4-Pentenal, 2-(3-chloropropyl)-
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Overview
Description
4-Pentenal, 2-(3-chloropropyl)- is an organic compound that belongs to the class of aldehydes It features a carbonyl group (C=O) bonded to a hydrogen atom and a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentenal, 2-(3-chloropropyl)- can be synthesized through the rearrangement of allyl alkenyl ethers. This process involves the acid-catalyzed elimination of allyl alcohol from aldehyde diallyl acetals . The reaction conditions typically include the use of strong acids as catalysts and controlled temperatures to facilitate the rearrangement.
Industrial Production Methods
While specific industrial production methods for 4-Pentenal, 2-(3-chloropropyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Pentenal, 2-(3-chloropropyl)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentenal, 2-(3-chloropropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pentenal, 2-(3-chloropropyl)- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The 3-chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Pentenal: Similar structure but lacks the 3-chloropropyl group.
3-Chloropropanal: Contains the 3-chloropropyl group but lacks the pentenal structure.
Pentanal: A simple aldehyde without the additional functional groups.
Properties
CAS No. |
79228-14-1 |
---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-(3-chloropropyl)pent-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8(7-10)5-3-6-9/h2,7-8H,1,3-6H2 |
InChI Key |
DPVHNIXDEVQWCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCCl)C=O |
Origin of Product |
United States |
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